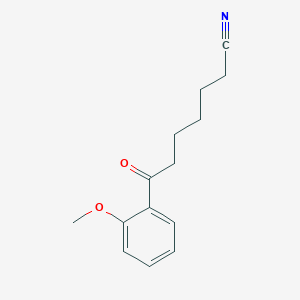![molecular formula C15H11F3O B1325221 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one CAS No. 898787-43-4](/img/structure/B1325221.png)
3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one (also known as 1,1,1-trifluoropropan-2-yl 3-[1,1'-biphenyl]-4-yl ether, or TFBE) is a synthetic compound with a wide range of applications in scientific research, including drug development, biochemistry, and physiology. It is a colorless, odorless, and relatively stable compound that is soluble in most organic solvents. TFBE has a wide range of applications in laboratory experiments and is used as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition and Molecular Docking Studies
Compounds containing biphenyl moieties, including derivatives similar to 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one, have been synthesized and shown to exhibit significant anti-tyrosinase activities. These compounds were investigated for their potential in treating conditions associated with tyrosinase activity, such as certain skin disorders. Molecular docking studies further confirmed the inhibitory effects, highlighting the compounds' binding to the tyrosinase enzyme, providing insights into their mechanism of action (Kwong et al., 2017).
Fluorescence and Photophysical Properties
Biphenyl-based compounds, structurally related to 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one, have been explored for their unique fluorescence and photophysical properties. These studies are crucial for the development of new materials for optical applications, including organic light-emitting diodes (OLEDs) and other photonic devices. The research into these compounds' solubility, color, absorbance, and fluorescence in various solvents contributes to the understanding of their potential applications in materials science (Baskar & Subramanian, 2011).
Organic Synthesis and Catalysis
The trifluoromethyl group, a component of 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one, is significant in organic synthesis and catalysis due to its electronic and steric properties. Studies on related compounds demonstrate their utility in synthesizing novel organic frameworks, highlighting the role of such functional groups in developing new synthetic pathways. These pathways are valuable for creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Zhang, Zhao, & Lu, 2007).
Material Science and Polymer Chemistry
Research into biphenyl and trifluoromethyl-containing compounds, akin to 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one, extends into material science and polymer chemistry. These compounds serve as building blocks for developing advanced materials with desirable properties such as thermal stability, mechanical strength, and chemical resistance. Their application in creating novel polymers and composites opens up possibilities in various industries, including automotive, aerospace, and electronics (Li et al., 2012).
Mecanismo De Acción
Target of Action
The compound is structurally related to biphenyl compounds, which have been known to interact with various biological targets .
Mode of Action
It is known that biphenyl compounds can interact with their targets through various mechanisms, such as binding to receptors or enzymes, altering membrane properties, or modulating signal transduction pathways .
Biochemical Pathways
Biphenyl compounds have been implicated in various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
The trifluoro group in the compound may enhance its lipophilicity, potentially affecting its absorption and distribution .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(4-phenylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)14(19)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJGYPVUHDDQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645235 |
Source


|
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |
CAS RN |
898787-43-4 |
Source


|
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)
![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)
![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)






